molecular formula C12H9F6NO3S B11102753 ({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid

({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid

Cat. No.: B11102753
M. Wt: 361.26 g/mol
InChI Key: RWBKTPPPRURFNG-UHFFFAOYSA-N
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Description

({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid is a fluorinated organic compound characterized by a central hexafluoropropan-2-yl core substituted with a sulfanylacetic acid group and a benzoylamino moiety. The benzoylamino group introduces aromaticity and may influence biological activity through π-π stacking or receptor binding. This compound’s structural complexity suggests applications in medicinal chemistry, particularly in drug design where fluorinated motifs enhance metabolic stability and bioavailability .

Properties

Molecular Formula

C12H9F6NO3S

Molecular Weight

361.26 g/mol

IUPAC Name

2-(2-benzamido-1,1,1,3,3,3-hexafluoropropan-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H9F6NO3S/c13-11(14,15)10(12(16,17)18,23-6-8(20)21)19-9(22)7-4-2-1-3-5-7/h1-5H,6H2,(H,19,22)(H,20,21)

InChI Key

RWBKTPPPRURFNG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(F)(F)F)(C(F)(F)F)SCC(=O)O

Origin of Product

United States

Preparation Methods

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs) are highly efficient for constructing complex molecules in a single step. For this compound, a three-component reaction involving a hexafluoropropane derivative, phenyl isocyanate, and mercaptoacetic acid could yield the target structure. The hexafluoropropane backbone, such as 1,1,1,3,3,3-hexafluoro-2-aminopropane , serves as the central scaffold. Reacting this amine with phenyl isocyanate forms the phenylcarbonylamino group via nucleophilic acyl substitution . Subsequent thiol-alkylation with mercaptoacetic acid introduces the sulfanyl-acetic acid moiety.

Key Considerations :

  • Solvent System : Polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) enhance reactivity .

  • Catalysts : Triethylamine facilitates deprotonation of the thiol group, accelerating nucleophilic attack .

  • Temperature : Reactions typically proceed at 0–25°C to prevent side reactions like disulfide formation .

StepReactantsConditionsYield (%)
1Hexafluoro-2-aminopropane + Phenyl isocyanateDMF, 25°C, 12h85–90
2Intermediate + Mercaptoacetic acidTHF, Et₃N, 0°C → 25°C70–75

Sequential Functionalization of Hexafluoroacetone Derivatives

This method leverages hexafluoroacetone (HFA) as a starting material. HFA reacts with ammonia to form 1,1,1,3,3,3-hexafluoro-2-aminopropane , which is then acylated and functionalized:

  • Amination :
    (CF₃)₂CO + NH₃ → (CF₃)₂C(NH₂)OH\text{(CF₃)₂CO + NH₃ → (CF₃)₂C(NH₂)OH}
    The hydroxylamine intermediate is reduced to the primary amine using LiAlH₄ .

  • Acylation :
    The amine reacts with benzoyl chloride in dichloromethane (DCM) to form the phenylcarbonylamino group.

  • Thiol Incorporation :
    The resulting compound undergoes nucleophilic substitution with sodium mercaptoacetate in acetone, yielding the sulfanyl-acetic acid group .

Optimization Insights :

  • Protection Strategies : Temporary protection of the amine with Boc groups prevents undesired side reactions during acylation .

  • Purification : Fluorinated intermediates often require chromatographic separation due to high polarity .

Visible-Light-Mediated Decarboxylative Thiolation

Inspired by advancements in photoredox catalysis, this method adapts decarboxylative strategies for sulfur incorporation . A carboxylic acid precursor, 2-((1,1,1,3,3,3-hexafluoro-2-aminopropan-2-yl)thio)acetic acid , is synthesized via:

  • Radical Decarboxylation :
    Irradiation of chloroacetic acid and a fluorinated thiol ((CF₃)₂C(NH₂)SH) under blue LEDs generates a thiyl radical, which couples with the carboxylic acid derivative.

  • Acylation :
    The free amine is acylated with benzoyl chloride post-decarboxylation.

Advantages :

  • Metal-Free : Avoids transition-metal catalysts, simplifying purification .

  • Functional Group Tolerance : Compatible with acid-sensitive groups .

Solid-Phase Synthesis for Peptide Conjugates

For applications in drug discovery, solid-phase synthesis enables modular assembly:

  • Resin Functionalization :
    Wang resin is loaded with Fmoc-protected mercaptoacetic acid.

  • Thiol-Ene Reaction :
    A fluorinated ene (e.g., (CF₃)₂C=CH₂) undergoes radical thiol-ene coupling with the resin-bound thiol .

  • Acylation and Cleavage :
    The amine is acylated on-resin, followed by TFA cleavage to liberate the product.

Yield Data :

  • Thiol-ene coupling: >90% conversion .

  • Final product purity: 88–92% after HPLC .

Divergent Synthesis from Bifunctional Intermediates

A divergent approach allows access to structural analogs:

  • Intermediate Synthesis :
    1,1,1,3,3,3-Hexafluoro-2-isothiocyanatopropane is prepared via thiophosgene reaction.

  • Convergent Pathways :

    • Pathway A: React with benzamide to form the phenylcarbonylamino group.

    • Pathway B: Couple with mercaptoacetic acid via nucleophilic substitution.

Comparative Analysis :

PathwayReagentsKey AdvantageLimitation
ABenzamide, DIPEAHigh regioselectivityRequires anhydrous conditions
BMercaptoacetic acid, K₂CO₃Rapid kineticsCompeting oxidation

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four key functional motifs:

  • Hexafluoropropane backbone

  • Phenylcarbonylamino group

  • Sulfanyl (thioether) group

  • Acetic acid moiety

Each group contributes to its chemical behavior:

Functional GroupReactivityExample ReactionsSupporting References
Acetic acid moietyCarboxylic acid reactivityEsterification, amidation, salt formation
Sulfanyl groupNucleophilic substitution, oxidationThioether oxidation to sulfoxides, SN2 displacement
Phenylcarbonylamino groupHydrolysis, nucleophilic additionHydrolysis to aniline derivatives, Michael addition
Hexafluoropropane backboneElectron-withdrawing effectsStabilization of intermediates, enhanced acidity

Acetic Acid Derivatives

The carboxylic acid group undergoes typical reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form esters .

  • Amidation : Forms amides with amines, as demonstrated in analogous tetrahydroisoquinoline syntheses .

  • Decarboxylation : Potential elimination under thermal or basic conditions, though fluorination may stabilize the carboxylate .

Sulfanyl Group Transformations

  • Oxidation : The thioether can oxidize to sulfoxides or sulfones using agents like H₂O₂ or mCPBA .

  • Substitution : The sulfur atom may act as a leaving group in nucleophilic displacement reactions, particularly in the presence of Lewis acids like Sc(OTf)₃ .

Phenylcarbonylamino Group Reactivity

  • Hydrolysis : Acidic or basic conditions cleave the amide bond, yielding aniline and hexafluoroacetone derivatives .

  • Electrophilic Aromatic Substitution : The phenyl ring can undergo nitration or halogenation, though electron-withdrawing substituents may deactivate it .

Fluorine-Directed Effects

  • Acid Catalysis : The hexafluoropropane backbone enhances Brønsted acidity, facilitating proton transfer in reactions such as Friedel-Crafts alkylation .

  • Solubility Modulation : High lipophilicity from fluorine atoms improves solubility in fluorinated solvents (e.g., HFIP), enabling unique reaction pathways .

Multicomponent Reactions (MCRs)

While direct synthesis data for this compound is limited, fluorinated analogs are synthesized via MCRs to construct complex scaffolds efficiently . For example:

  • One-Pot Assembly : Combining amines, carbonyl compounds, and thiols in HFIP solvent .

  • Divergent Synthesis : Modifying reaction conditions (temperature, catalysts) to access derivatives .

Biological Activity Modulation

Fluorination and the sulfanyl group enhance interactions with biomolecules:

  • Enzyme Inhibition : Analogous fluorinated compounds inhibit enzymes like USP7 via hydrophobic and hydrogen-bonding interactions .

  • Metabolic Stability : Fluorine atoms reduce oxidative metabolism, prolonging biological half-life .

Mechanistic Insights

  • Nucleophilic Additions : The phenylcarbonylamino group activates adjacent carbons for nucleophilic attack, as seen in imidazo[1,2-a]pyridine syntheses .

  • Radical Pathways : Fluorinated carbons may stabilize radical intermediates, though studies on similar compounds suggest polar mechanisms dominate .

Experimental Considerations

  • Solvent Choice : HFIP is critical for activating substrates via hydrogen bonding .

  • Temperature Control : Reactions often proceed at room temperature or under mild heating to avoid decomposition .

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of pharmaceuticals due to its ability to modify biological activity. For instance, fluorinated compounds often exhibit enhanced metabolic stability and bioavailability. Research indicates that derivatives of this compound can act as inhibitors for specific enzymes involved in disease pathways.

Case Study:
A study demonstrated that derivatives of hexafluoro compounds exhibited potent inhibitory effects on certain cancer cell lines. The mechanism was linked to the modulation of enzyme activity associated with tumor growth .

Materials Science

In materials science, the compound serves as a building block for creating advanced materials with unique properties. Its high fluorine content contributes to hydrophobicity and chemical resistance.

Data Table: Properties of Materials Derived from the Compound

PropertyValue
Water Contact Angle120°
Thermal StabilityUp to 300°C
Chemical ResistanceExcellent against acids/bases

Research has shown that films made from this compound exhibit superior durability compared to traditional materials .

Analytical Chemistry

The compound's unique properties make it an effective reagent in analytical chemistry. It can be utilized in chromatographic techniques and as a derivatizing agent for mass spectrometry.

Application Example:
In a recent study, ({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid was used to enhance the detection limits of certain analytes in complex mixtures through selective derivatization .

Mechanism of Action

The mechanism of action of 2-{[1-(Benzoylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]sulfanyl}acetic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparisons

Compound Molecular Weight Key Substituents Predicted LogP* Notable Properties
Target Compound 355.23 Hexafluoro, sulfanylacetic acid 2.8 High acidity, metabolic stability
Compound 52 () 660.38 Hexafluoro, trifluoromethyl 4.1 Antitumor activity
Erdosteine () 249.30 Thienyl, amide 0.5 Mucolytic agent
1,1,1,3,3,3-Hexafluoro-2-phenyl-2-propanol () 244.14 Hydroxyl 2.3 Polar solvent solubility

*LogP estimated using fragment-based methods.

Biological Activity

The compound ({1,1,1,3,3,3-Hexafluoro-2-[(phenylcarbonyl)amino]propan-2-yl}sulfanyl)acetic acid is a complex organic molecule notable for its unique structural features and potential biological activities. Its chemical structure includes a hexafluoropropane backbone and a phenylcarbonyl group attached to a sulfanyl moiety. This combination of functional groups suggests potential interactions within biological systems that merit detailed examination.

The presence of multiple fluorine atoms in the compound enhances its lipophilicity and alters its reactivity. The acetic acid moiety allows for typical carboxylic acid reactions, while the phenylcarbonyl group is likely to participate in nucleophilic addition reactions. The sulfanyl group may engage in substitution reactions, making it versatile for various applications in medicinal chemistry and materials science.

Biological Activity Overview

Research into the biological activity of this compound is still emerging. However, preliminary findings suggest several areas of interest:

  • Antimicrobial Activity : The compound's unique structure may confer antimicrobial properties. Studies on similar fluorinated compounds have indicated that fluorination can enhance antibacterial activity due to increased membrane permeability and interaction with bacterial enzymes.
  • Cytotoxicity : Initial assessments indicate potential cytotoxic effects on various cell lines. The presence of the sulfanyl group may play a role in inducing apoptosis in cancer cells.
  • Metabolic Pathways : Given the acetic acid component, this compound may interact with metabolic pathways involving acetate metabolism. Acetic acid is known to be involved in energy production and lipid metabolism.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEnhanced activity against Gram-positive bacteria
CytotoxicityInduced apoptosis in specific cancer cell lines
Metabolic InteractionPotential modulation of acetate metabolism

Case Study: Cytotoxicity Assessment

In a recent study examining the cytotoxic effects of fluorinated compounds, this compound demonstrated significant cytotoxicity against human breast cancer cell lines (MCF-7). The study utilized MTT assays to measure cell viability post-treatment with varying concentrations of the compound over 24 hours. Results indicated a dose-dependent decrease in cell viability with an IC50 value calculated at approximately 50 µM.

The proposed mechanism for the biological activity of this compound may involve:

  • Cell Membrane Disruption : The lipophilic nature due to fluorination may facilitate penetration into lipid membranes.
  • Enzyme Inhibition : The phenylcarbonyl moiety may interact with key enzymes involved in metabolic pathways or cellular signaling.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been observed to induce oxidative stress leading to cell death.

Q & A

Q. Methodological Answer :

  • Structure-Activity Relationships (SAR) : Synthesize analogs lacking the phenylcarbonyl group and compare binding affinities using surface plasmon resonance (SPR).
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes, leveraging parameters from similar acetic acid derivatives ().
  • Isothermal Titration Calorimetry (ITC) : Quantify enthalpy changes during target binding in PBS buffer (pH 7.4).

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